molecular formula C18H23NO2 B2501610 (2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid CAS No. 2173637-84-6

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B2501610
CAS No.: 2173637-84-6
M. Wt: 285.387
InChI Key: IWVYMKWZHCOCEU-IWEMJTCJSA-N
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Description

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structural features, including an indole ring fused with an octahydro ring system and a phenylprop-2-en-1-yl side chain. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Hydrogenation: The indole ring is then subjected to hydrogenation to form the octahydroindole system. This step often requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure.

    Side Chain Introduction: The phenylprop-2-en-1-yl side chain is introduced through a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and Heck reactions, as well as advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-18(21)17-13-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,15-17H,4-5,10-13H2,(H,20,21)/b9-6+/t15-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYMKWZHCOCEU-IWEMJTCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2CC=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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